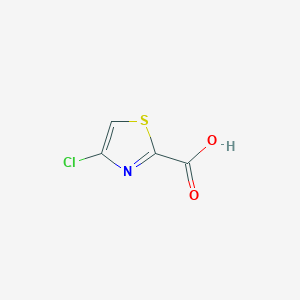

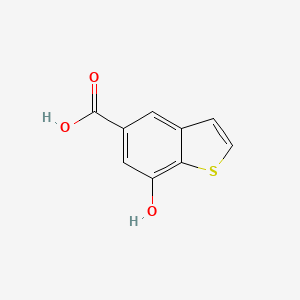

7-Hydroxy-1-benzothiophene-5-carboxylic acid

Overview

Description

“7-Hydroxy-1-benzothiophene-5-carboxylic acid” is a chemical compound with the molecular formula C9H6O3S . It has a molecular weight of 194.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6O3S/c10-7-4-6 (9 (11)12)3-5-1-2-13-8 (5)7/h1-4,10H, (H,11,12) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications

Crystal Structure and Pharmacological Activities

Benzothiophene-based compounds like 1-benzothiophene-2-carboxylic acid have demonstrated a wide range of pharmacological activities and have been used in treating various diseases. The crystal structure of a new polymorph of this compound was studied in detail, revealing a complex 3D arrangement characterized by hydrogen-bonded dimers. This structure plays a crucial role in its pharmacological effectiveness (Dugarte-Dugarte et al., 2021).

Synthesis of Benzothiophene Derivatives

The synthesis of various benzothiophene derivatives has been a focus of research due to their potential applications in scientific fields. For instance, 7-hydroxy 2,3-diarylsubstituted benzothiophenes were synthesized using a Friedel-Crafts cyclization method, highlighting the chemical versatility and potential utility of these compounds (Chandramouli et al., 2002).

Liquid Crystalline Properties

The mesomorphic properties of liquid crystalline benzothiophene derivatives have been studied, showing that these compounds exhibit phases like the SmA phase and antiferroelectric SmCA* phase. The introduction of various substituents can influence the polymorphism and stability of these phases, making these compounds valuable in the field of materials science (Košata et al., 2004).

Chemical Synthesis and Characterization

Chemoselective Synthesis

Chemoselective synthesis methods for compounds like 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid have been developed, demonstrating the precise control achievable in chemical synthesis. These methods allow for the targeted production of specific compounds, which is crucial for their application in various scientific fields (Jayaraman et al., 2010).

Fluorescence and Sensing Applications

Benzothiazole-based compounds have been designed to exhibit multifluorescence emissions, making them suitable for applications like highly sensitive physiological pH sensing. Their ability to detect pH fluctuations in biosamples showcases their potential in bioanalytical chemistry (Li et al., 2018).

Advanced Materials and Catalysis

Synthesis and Materials Development

The synthesis of benzothiophene derivatives and sulfur-containing polycyclic aromatic compounds has been explored, with applications in creating materials with liquid crystalline, photochromic, and other functional properties. These findings highlight the role of benzothiophene compounds in the development of advanced materials (Yang et al., 2002).

Catalytic Processes

Ruthenium-catalyzed oxidative vinylation of benzothiophene-carboxylic acids has been studied, demonstrating the potential of these compounds in facilitating regioselective catalytic reactions. This research underscores the significance of benzothiophene derivatives in chemical synthesis and catalysis (Ueyama et al., 2011).

Safety and Hazards

properties

IUPAC Name |

7-hydroxy-1-benzothiophene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGUYZPTEJBCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(C=C(C=C21)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

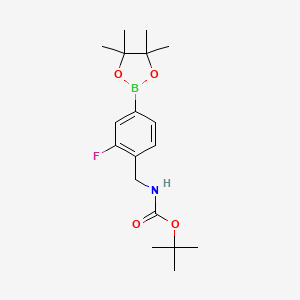

![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)

![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)